Cas no 1409084-03-2 (tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate)

Tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate is a protected amine derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of a 3-fluoro-4-methylphenyl moiety contributes to its utility in designing biologically active compounds, particularly in medicinal chemistry applications. This compound is valued for its high purity, consistent reactivity, and compatibility with a range of synthetic transformations. Its well-defined protective group strategy makes it a reliable building block for the development of peptidomimetics and small-molecule therapeutics.
tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate structure
1409084-03-2 structure
Product name:tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate
CAS No:1409084-03-2
MF:C14H21FN2O2
MW:268.327147245407
CID:6517929
PubChem ID:63646182

tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate
    • tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
    • 1409084-03-2
    • EN300-1878294
    • AKOS012956616
    • Inchi: 1S/C14H21FN2O2/c1-9-5-6-10(7-11(9)15)12(8-16)17-13(18)19-14(2,3)4/h5-7,12H,8,16H2,1-4H3,(H,17,18)
    • InChI Key: HLEDWVQSKGVYQJ-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C(CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 268.15870608g/mol
  • Monoisotopic Mass: 268.15870608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų
  • XLogP3: 2

tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1878294-5.0g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
5g
$2858.0 2023-06-01
Enamine
EN300-1878294-1g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
1g
$699.0 2023-09-18
Enamine
EN300-1878294-1.0g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
1g
$986.0 2023-06-01
Enamine
EN300-1878294-0.5g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
0.5g
$671.0 2023-09-18
Enamine
EN300-1878294-0.05g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
0.05g
$587.0 2023-09-18
Enamine
EN300-1878294-5g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
5g
$2028.0 2023-09-18
Enamine
EN300-1878294-10.0g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
10g
$4236.0 2023-06-01
Enamine
EN300-1878294-0.1g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
0.1g
$615.0 2023-09-18
Enamine
EN300-1878294-0.25g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
0.25g
$642.0 2023-09-18
Enamine
EN300-1878294-2.5g
tert-butyl N-[2-amino-1-(3-fluoro-4-methylphenyl)ethyl]carbamate
1409084-03-2
2.5g
$1370.0 2023-09-18

Additional information on tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate

tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate: A Comprehensive Overview

The compound with CAS No. 1409084-03-2, known as tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate, has garnered significant attention in the field of organic chemistry and pharmacology. This compound is a derivative of ethylcarbamate, featuring a tert-butyl group and a substituted phenyl ring. Its unique structure endows it with potential applications in drug development, particularly in the design of bioactive molecules with tailored properties.

Recent studies have highlighted the importance of tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing complex molecules with enhanced bioavailability and selectivity. The presence of the tert-butyl group contributes to the compound's stability, while the fluorinated phenyl ring introduces electronic and steric effects that can be exploited in drug design.

The synthesis of tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate involves a multi-step process, including nucleophilic substitution and condensation reactions. These steps are optimized to ensure high yields and purity, which are critical for its application in preclinical studies. The compound's structure has been validated through advanced spectroscopic techniques, such as NMR and mass spectrometry, confirming its identity and purity.

In terms of biological activity, tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate has shown promise in inhibiting certain enzymatic pathways associated with chronic diseases. For instance, recent research indicates that it may act as a modulator of protein kinases, which are key targets in cancer therapy. Additionally, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disorders.

The development of tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate aligns with the growing trend of precision medicine, where compounds are designed to target specific molecular pathways with minimal off-target effects. Its structural versatility allows for further modifications to enhance its pharmacokinetic properties, such as solubility and metabolic stability.

In conclusion, tert-butyl N-2-amino-1-(3-fluoro-4-methylphenyl)ethylcarbamate represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. With ongoing research into its biological effects and chemical properties, this compound holds the potential to contribute significantly to the advancement of modern medicine.

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